3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate
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Overview
Description
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” is a complex organic compound that features multiple functional groups, including trifluoromethyl, sulfonyl, trimethylsilyl, and difluorobenzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the trifluoromethylsulfonyl group: This can be achieved by reacting a suitable phenol derivative with trifluoromethanesulfonic anhydride under basic conditions.
Introduction of the trimethylsilyl group: This step involves the silylation of the phenol derivative using trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with 2,6-difluorobenzenesulfonate: The final step involves the coupling of the intermediate with 2,6-difluorobenzenesulfonyl chloride under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and silyl groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation or reduction may lead to different oxidation states of the compound.
Scientific Research Applications
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” depends on its specific application. In organic synthesis, it may act as a reagent or intermediate, participating in various chemical reactions. In pharmaceuticals, its mechanism of action would depend on the target molecule and the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” include:
Trifluoromethanesulfonates: Compounds containing the trifluoromethanesulfonyl group.
Trimethylsilyl Derivatives: Compounds containing the trimethylsilyl group.
Difluorobenzenesulfonates: Compounds containing the difluorobenzenesulfonyl group.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which can impart unique reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15F5O6S2Si |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
[3-(trifluoromethylsulfonyloxy)-2-trimethylsilylphenyl] 2,6-difluorobenzenesulfonate |
InChI |
InChI=1S/C16H15F5O6S2Si/c1-30(2,3)15-12(8-5-9-13(15)27-29(24,25)16(19,20)21)26-28(22,23)14-10(17)6-4-7-11(14)18/h4-9H,1-3H3 |
InChI Key |
GTZCPROTMMEQKE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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